2-Chloro-5-[2-(methylamino)-2-oxoethyl]benzoicacid
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Overview
Description
2-Chloro-5-[2-(methylamino)-2-oxoethyl]benzoic acid is an organic compound with a complex structure that includes a chloro group, a methylamino group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-[2-(methylamino)-2-oxoethyl]benzoic acid can be achieved through several methods. One common approach involves the reaction of 2-amino-5-chlorobenzophenone with dimethyl carbonate under the action of a catalyst. This reaction results in the formation of 2-methylamino-5-chlorobenzophenone, which can then be further processed to obtain the desired compound .
Industrial Production Methods
For large-scale production, a green synthesis approach can be employed. This method involves the use of 2-chloro-5-nitrobenzoic acid as the starting material. The chloro group is converted into a hydroxyl group using an aqueous KOH solution, followed by the reduction of the nitro group to an amine using Pd/C. This method is efficient, cost-effective, and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-[2-(methylamino)-2-oxoethyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Palladium on carbon (Pd/C) is often used as a catalyst for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines.
Scientific Research Applications
2-Chloro-5-[2-(methylamino)-2-oxoethyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Chloro-5-[2-(methylamino)-2-oxoethyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, leading to changes in cellular processes. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of pro-inflammatory prostaglandins .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(methylamino)sulfonylbenzoic acid: This compound has a similar structure but includes a sulfonyl group instead of an oxoethyl group.
5-Chloro-2-(methylamino)benzophenone: This compound is structurally similar but lacks the benzoic acid moiety.
Uniqueness
2-Chloro-5-[2-(methylamino)-2-oxoethyl]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C10H10ClNO3 |
---|---|
Molecular Weight |
227.64 g/mol |
IUPAC Name |
2-chloro-5-[2-(methylamino)-2-oxoethyl]benzoic acid |
InChI |
InChI=1S/C10H10ClNO3/c1-12-9(13)5-6-2-3-8(11)7(4-6)10(14)15/h2-4H,5H2,1H3,(H,12,13)(H,14,15) |
InChI Key |
ZCFDWKIRHOBGOQ-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)CC1=CC(=C(C=C1)Cl)C(=O)O |
Origin of Product |
United States |
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